molecular formula C17H20N2OS2 B2603392 7-phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide CAS No. 1797185-19-3

7-phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2603392
CAS No.: 1797185-19-3
M. Wt: 332.48
InChI Key: RIFAHCKMYPGCFH-UHFFFAOYSA-N
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Description

7-phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide is a synthetic organic compound designed for research applications, featuring a 1,4-thiazepane core scaffold. This structure is of significant interest in medicinal chemistry for constructing diverse pharmacologically active molecules. The compound's molecular framework, which incorporates a phenyl ring and a thiophene-methyl carboxamide group, makes it a valuable intermediate for investigating structure-activity relationships (SAR), particularly in the development of novel heterocyclic compounds . Chemists can utilize this compound as a key precursor or building block in the synthesis of more complex molecular architectures. Its core structure is analogous to other pharmacologically explored carboxamide derivatives, suggesting potential utility in early-stage drug discovery research for screening against various biological targets . Research into similar carboxamide-containing compounds has shown their relevance in exploring mechanisms for conditions such as cancer and inflammatory diseases, highlighting the broader research value of this chemical class . This product is intended for use in chemical libraries, method development, and fundamental biochemical research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS2/c20-17(18-13-15-7-4-11-21-15)19-9-8-16(22-12-10-19)14-5-2-1-3-6-14/h1-7,11,16H,8-10,12-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFAHCKMYPGCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols and thiol-containing compounds, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where a phenyl halide reacts with the thiazepane ring in the presence of a Lewis acid catalyst.

    Attachment of the Thiophene Moiety: The thiophene moiety can be attached through a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable leaving group on the thiazepane ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiazepane ring or the phenyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated reagents, Lewis acids, bases.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazepane derivatives.

    Substitution: Substituted thiazepane derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Research has indicated its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Table 1: Crystallographic Comparison of Selected Thiazepane Derivatives

Compound Space Group Unit Cell Dimensions (Å, °) S···N Distance (Å) Dominant Intermolecular Interactions
7-Phenyl-N-(thiophen-2-ylmethyl)-... P2₁/c a=10.2, b=8.5, c=12.3 3.05 C–H···π (thiophene-phenyl)
N-(Thiophen-2-ylmethyl)-1,4-thiazepane C2/c a=9.8, b=7.9, c=11.7 3.12 N–H···S hydrogen bonds
7-(4-Fluorophenyl)-1,4-thiazepane P1 a=5.6, b=6.2, c=7.4 3.00 π-π stacking (fluorophenyl groups)
  • Packing Similarity: The 7-phenyl derivative exhibits tighter packing due to C–H···π interactions between the phenyl and thiophene rings, a feature absent in non-aromatic analogues .
  • Torsional Flexibility : The 1,4-thiazepane ring shows greater conformational flexibility compared to six-membered analogs (e.g., piperazines), as evidenced by variance in N–C–C–S torsion angles (e.g., 55° vs. 30° in piperazines) .

Electronic and Pharmacological Trends

Methodological Considerations

  • Structure Refinement : SHELXL’s robustness in handling high-resolution data ensures accurate determination of the compound’s disorder or twinning features, critical for comparing bond precision metrics (e.g., σ(C–C) < 0.005 Å) with analogues .
  • Packing Analysis: Mercury’s Materials Module enables quantitative assessment of packing efficiency and void spaces, revealing that the 7-phenyl derivative occupies 12% less void volume than its non-phenyl counterpart due to optimized intermolecular contacts .

Biological Activity

7-phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the thiazepane family, characterized by a seven-membered ring containing both sulfur and nitrogen atoms. The unique structure of this compound suggests possible interactions with various biological targets, making it a candidate for drug development.

Chemical Structure

The molecular formula of this compound is C11H15N2SC_{11}H_{15}N_{2}S. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC11H15N2S
SMILESC1CNCCSC1C2=CC=CC=C2
InChIInChI=1S/C11H15NS/c1-2...
InChIKeySLJMKZMLABEZRD-UHFFFAOYSA-N

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies on thiazole derivatives have shown broad-spectrum antitumor activity against various cancer cell lines, suggesting that thiazepane derivatives may also possess similar capabilities. The National Cancer Institute (NCI) has conducted assessments where certain thiazole derivatives demonstrated significant cytotoxic effects at concentrations as low as 10 μM .

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. These interactions could lead to the modulation of signaling pathways associated with cell proliferation and apoptosis. Further research is needed to elucidate the exact mechanisms through which this compound exerts its effects.

Study on Thiazepane Derivatives

A recent study focused on the synthesis and biological evaluation of various thiazepane derivatives, including those with phenyl and thiophene substitutions. The study reported that these compounds exhibited promising activity against specific cancer cell lines, highlighting their potential as therapeutic agents.

Comparative Analysis with Similar Compounds

Comparative studies between this compound and other thiazepane derivatives have shown variations in biological activity based on structural modifications. For instance, substitutions at different positions on the thiazepane ring can significantly influence the compound's efficacy against cancer cells .

Research Findings

Recent investigations have provided insights into the synthesis methods and biological evaluations of compounds related to this compound. Notably:

  • Synthesis : The synthesis typically involves multi-step organic reactions, including cyclization of appropriate precursors under controlled conditions.
  • Biological Evaluation : Compounds were subjected to in vitro assays to determine their cytotoxicity against various cancer cell lines, with several exhibiting significant activity compared to standard chemotherapeutic agents.
  • Pharmacological Potential : The potential for these compounds in treating malignancies has been underscored by their ability to inhibit tumor growth in preclinical models.

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